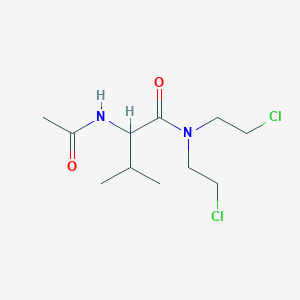
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide
描述
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an acetamido group, two chloroethyl groups, and a methylbutanamide backbone.
属性
CAS 编号 |
1462-79-9 |
|---|---|
分子式 |
C11H20Cl2N2O2 |
分子量 |
283.19 g/mol |
IUPAC 名称 |
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c1-8(2)10(14-9(3)16)11(17)15(6-4-12)7-5-13/h8,10H,4-7H2,1-3H3,(H,14,16) |
InChI 键 |
QVUJJSXGEUOEBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CCCl)CCCl)NC(=O)C |
产品来源 |
United States |
准备方法
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, acetic anhydride, and 2-chloroethylamine.
Acetylation: The first step involves the acetylation of 3-methylbutanoic acid with acetic anhydride to form 3-methylbutanoic anhydride.
Amidation: The 3-methylbutanoic anhydride is then reacted with 2-chloroethylamine to form the intermediate 2-acetamido-N-(2-chloroethyl)-3-methylbutanamide.
Chlorination: The final step involves the chlorination of the intermediate with thionyl chloride or phosphorus pentachloride to introduce the second chloroethyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and hydroxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, including the disruption of cellular processes and the induction of cell death in certain contexts.
相似化合物的比较
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a methylbutanamide backbone.
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound includes a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity, stability, and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


